molecular formula C9H10N2S2 B8455926 (2-(Methylthio)benzo[d]thiazol-6-yl)methanamine

(2-(Methylthio)benzo[d]thiazol-6-yl)methanamine

Cat. No.: B8455926
M. Wt: 210.3 g/mol
InChI Key: NLVLJHYGXGBJSX-UHFFFAOYSA-N
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Description

(2-(Methylthio)benzo[d]thiazol-6-yl)methanamine is a useful research compound. Its molecular formula is C9H10N2S2 and its molecular weight is 210.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10N2S2

Molecular Weight

210.3 g/mol

IUPAC Name

(2-methylsulfanyl-1,3-benzothiazol-6-yl)methanamine

InChI

InChI=1S/C9H10N2S2/c1-12-9-11-7-3-2-6(5-10)4-8(7)13-9/h2-4H,5,10H2,1H3

InChI Key

NLVLJHYGXGBJSX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(methylthio)benzo[d]thiazole-6-carbonitrile (10.0 g, 48.5 mmol) from Step 3 of this Example in THF (150 mL) was added lithium aluminum hydride solution (2.0 M in THF, 50.9 mL, 101.9 mmol) slowly at −78° C. The reaction mixture was slowly warmed to 0° C. and stirred at 0° C. for 3 h treated with 4 mL of water, 4 mL of 10% aq NaOH and 12 mL of water. The resulting reaction mixture was stirred at rt for 1 h before it was filtered through a Celite pad and the precipitates were washed with 100 of mL EtOAc. The combined filtrates were concentrated under reduced pressure. The crude product was purified on a silica gel column using a mixture of MeOH—CH2Cl2 (1:2, v/v) as eluent to give (2-(methylthio)benzo[d]thiazol-6-yl)methanamine as an yellow oil (3.5 g, 34%). 1H NMR (300 MHz, CDCl3) δ 7.82 (d, J=8.3 Hz, 1H), 7.73 (s, 1H), 7.35 (dd, J=1.4, 8.4 Hz, 1H), 3.97 (s, 2H), 2.79 (s, 3H), 1.55 (s, 2H). LCMS (ESI) m/z 211 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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